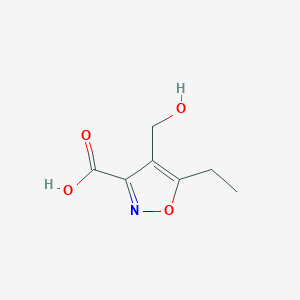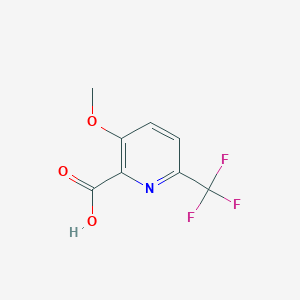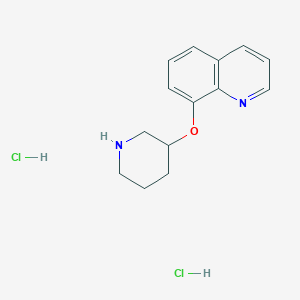
8-(3-Piperidinyloxy)quinoline dihydrochloride
Overview
Description
8-(3-Piperidinyloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O and a molecular weight of 301.2 g/mol. It features a quinoline core structure with a piperidine substituent, making it a unique compound in the field of chemical research. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves several steps, typically starting with the formation of the quinoline core. Various methods can be employed, including:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under solvent-free conditions.
One-Pot Reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
8-(3-Piperidinyloxy)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3-Piperidinyloxy)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of anti-malarial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interfere with the malaria parasite’s ability to break down and digest hemoglobin, making them effective anti-malarial agents . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-(3-Piperidinyloxy)quinoline dihydrochloride can be compared with other quinoline derivatives, such as:
Quinine: An alkaloid used to treat malaria, with a similar quinoline core structure.
Chloroquine: Another anti-malarial drug that shares structural similarities with quinoline derivatives.
Hydroxychloroquine: A derivative of chloroquine, used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific piperidine substituent, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-piperidin-3-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAOJVYZGEZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


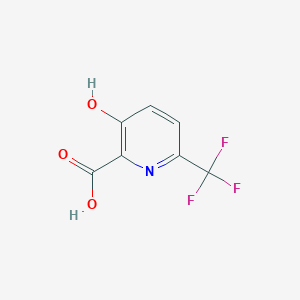

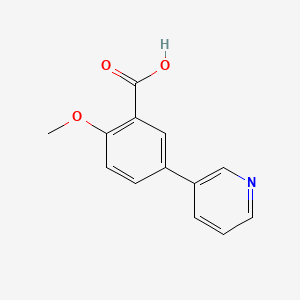
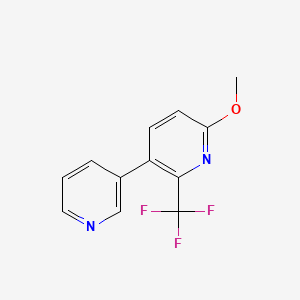
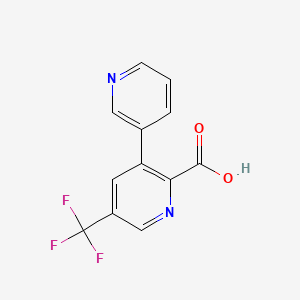


![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

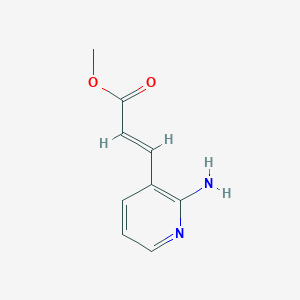
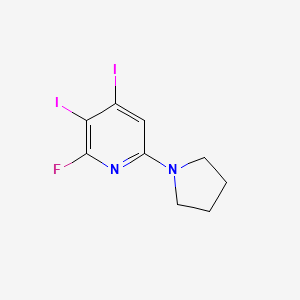
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
